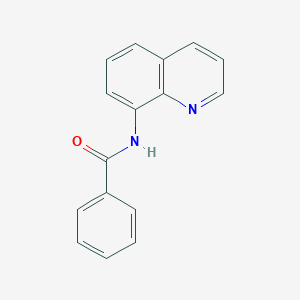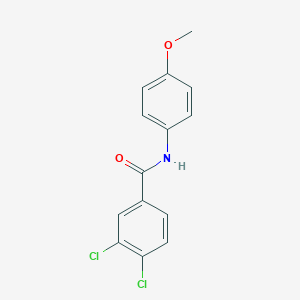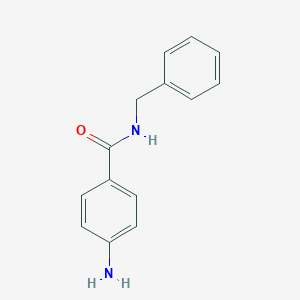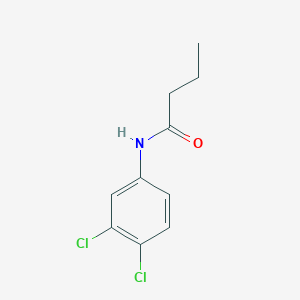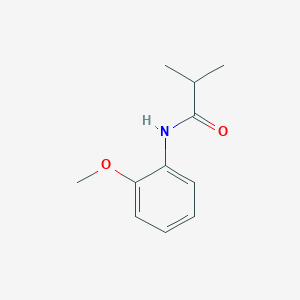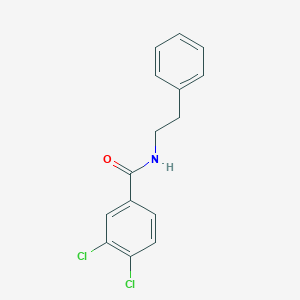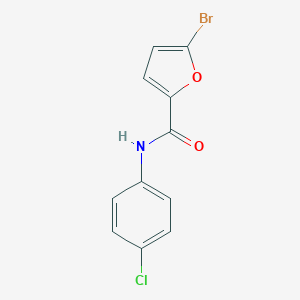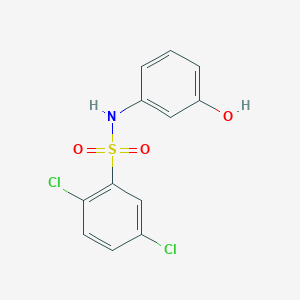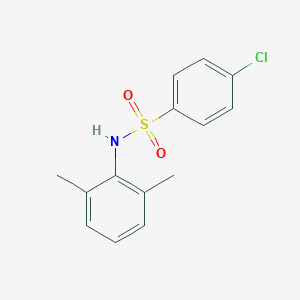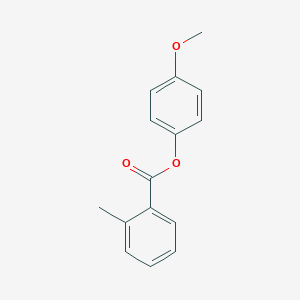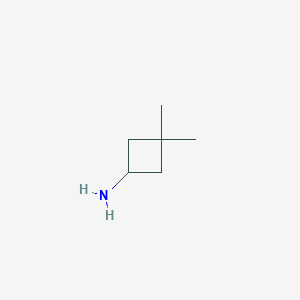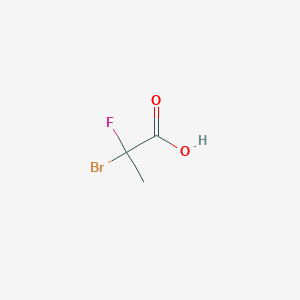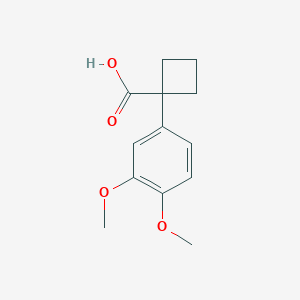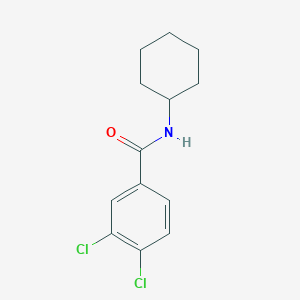
3,4-dichloro-N-cyclohexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-cyclohexylbenzamide (DCCB) is a chemical compound that has been widely used in scientific research due to its unique properties. DCCB is a white crystalline solid that belongs to the class of amides. This compound has been studied for its potential use in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-cyclohexylbenzamide has been studied extensively for its potential use in the treatment of various diseases and disorders. It has been shown to have anticancer properties, particularly against breast cancer cells. 3,4-dichloro-N-cyclohexylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, 3,4-dichloro-N-cyclohexylbenzamide has been studied for its potential use as an insecticide and herbicide.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-cyclohexylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3,4-dichloro-N-cyclohexylbenzamide is also believed to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Biochemische Und Physiologische Effekte
3,4-dichloro-N-cyclohexylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 3,4-dichloro-N-cyclohexylbenzamide has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dichloro-N-cyclohexylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, 3,4-dichloro-N-cyclohexylbenzamide has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using 3,4-dichloro-N-cyclohexylbenzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dichloro-N-cyclohexylbenzamide. One area of research is the optimization of its use as an anticancer agent. This could involve studying its mechanism of action in more detail, as well as testing its efficacy against other types of cancer. Another area of research is the development of 3,4-dichloro-N-cyclohexylbenzamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research could be conducted on the potential use of 3,4-dichloro-N-cyclohexylbenzamide as an insecticide and herbicide.
Synthesemethoden
The synthesis of 3,4-dichloro-N-cyclohexylbenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
33763-77-8 |
|---|---|
Produktname |
3,4-dichloro-N-cyclohexylbenzamide |
Molekularformel |
C13H15Cl2NO |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
3,4-dichloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H15Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
InChI-Schlüssel |
PNZQIVGTBWSKAY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
33763-77-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



